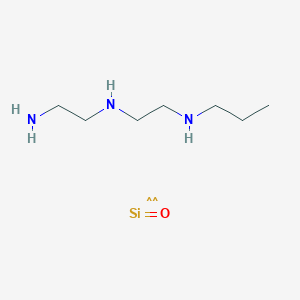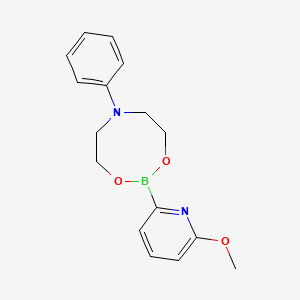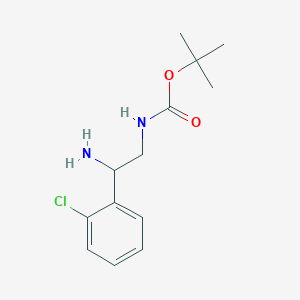
3,5-Dibromo-4-hydroxybenzylamine
Descripción general
Descripción
3,5-Dibromo-4-hydroxybenzylamine is a chemical compound with the molecular formula C7H7Br2NO . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular weight of 3,5-Dibromo-4-hydroxybenzylamine is 280.945 Da . The structure includes a benzene ring with two bromine atoms and one hydroxyl group attached, along with a benzylamine group .Chemical Reactions Analysis
A study has reported a new oxidative decarboxylation pathway for the catabolism of 3,5-dibromo-4-hydroxybenzoate (DBHB), a compound similar to 3,5-Dibromo-4-hydroxybenzylamine . The process involves several steps, including the conversion of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) and then to β-ketoadipate .Physical And Chemical Properties Analysis
The safety data sheet for 3,5-Dibromo-4-hydroxybenzylamine suggests that it is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Natural Occurrence and Extraction
3,5-Dibromo-4-hydroxybenzyl alcohol, closely related to 3,5-Dibromo-4-hydroxybenzylamine, has been identified as a natural constituent in red algae species such as Odonthalia dentata and Rhodomela confervoides. The presence of this compound in algae highlights its role in marine biology and its potential for various biological applications (Craigie & Gruenig, 1967).
Antimicrobial and Antioxidant Properties
Research has explored the antimicrobial and antioxidant activities of compounds derived from 3,5-Dibromo-4-hydroxybenzylamine. For instance, diorganotin(IV) complexes showing significant antimicrobial activity against various bacterial and fungal strains have been developed. These complexes also exhibit considerable antioxidant capabilities, suggesting potential applications in pharmaceutical and health-related fields (Devi, Yadav, & Singh, 2019).
Application in Biosynthesis Studies
The role of 3,5-Dibromo-4-hydroxybenzylamine in the biosynthesis of bioactive compounds is another area of interest. For instance, studies have proposed metabolic pathways for the formation of 4-hydroxybenzylamine in plants, emphasizing the chemical's importance in plant biochemistry and potential applications in understanding plant metabolism and developing bioactive compounds (Frandsen, Sørensen, Petersen, & Sørensen, 2020).
Chemical Reactions and Synthesis
3,5-Dibromo-4-hydroxybenzylamine has been a subject of chemical studies focusing on its reactions and potential for synthesis of various compounds. For example, research has been conducted on the self-alkylation of 3,5-dialkyl-4-hydroxybenzylamines, which are related to 3,5-Dibromo-4-hydroxybenzylamine, to understand their behavior under specific chemical conditions. These studies contribute to a deeper understanding of organic synthesis processes (Nikiforov, Volod’kin, & Dyumaev, 1964).
Herbicide Resistance Research
In agricultural research, studies have focused on developing herbicide resistance in plants through genetic engineering. 3,5-Dibromo-4-hydroxybenzonitrile, a derivative of 3,5-Dibromo-4-hydroxybenzylamine, has been used in experiments where a specific nitrilase gene was introduced into tobacco plants, conferring resistance to the herbicide bromoxynil. This research has implications for the development of herbicide-resistant crops, improving agricultural practices (Stalker, Mcbride, & Malyj, 1988).
Safety and Hazards
According to the safety data sheet, exposure to 3,5-Dibromo-4-hydroxybenzylamine should be avoided. If inhaled or ingested, medical attention should be sought immediately . Suitable extinguishing media for fires involving this chemical include dry chemical, carbon dioxide, or alcohol-resistant foam .
Direcciones Futuras
The catabolic diversity of halogenated hydroxybenzoates, which are widely used synthetic precursors for chemical products, is of great interest . The discovery of new catabolic pathways for these compounds, such as the one identified for DBHB, could broaden our knowledge and lead to new applications in environmental remediation and other fields .
Propiedades
IUPAC Name |
4-(aminomethyl)-2,6-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWJVYYSWQWBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597029 | |
| Record name | 4-(Aminomethyl)-2,6-dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-hydroxybenzylamine | |
CAS RN |
701-68-8 | |
| Record name | 4-(Aminomethyl)-2,6-dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B1612638.png)
![(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B1612639.png)


![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)

![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)


![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)



